An In-Depth Technical Guide to 6-(2,4-Difluorophenyl)pyrimidin-4-ol: Structure, Properties, and Synthetic Considerations for Drug Discovery
An In-Depth Technical Guide to 6-(2,4-Difluorophenyl)pyrimidin-4-ol: Structure, Properties, and Synthetic Considerations for Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 6-(2,4-Difluorophenyl)pyrimidin-4-ol, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. By integrating a privileged pyrimidine scaffold with a 2,4-difluorophenyl moiety, this molecule presents a valuable starting point for the synthesis of novel therapeutic agents.[1][2] We will delve into its core chemical identity, structural nuances including tautomerism, physicochemical properties, and a detailed, representative synthetic protocol. Furthermore, this document explores the scientific rationale for its application in drug discovery, highlighting its potential as a precursor for kinase inhibitors and other targeted therapies.
Core Chemical Identity and Structure
The foundational step in evaluating any compound for research and development is to establish its precise chemical identity. 6-(2,4-Difluorophenyl)pyrimidin-4-ol is a distinct chemical entity with the following key identifiers.
Nomenclature and Identifiers
A summary of the essential identification data for this compound is presented below.
| Identifier | Value | Source |
| CAS Number | 677777-75-2 | [3][4] |
| IUPAC Name | 6-(2,4-difluorophenyl)pyrimidin-4(3H)-one | [3] |
| Molecular Formula | C₁₀H₆F₂N₂O | [3] |
| Molecular Weight | 208.17 g/mol | [3] |
| InChI Key | DMGOJCNVCKULTC-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CC(=O)NC=N2 | [3] |
Structural Elucidation and Tautomerism
The structure of 6-(2,4-Difluorophenyl)pyrimidin-4-ol is characterized by two key components: a pyrimidine ring, which is a foundational heterocycle in numerous FDA-approved drugs, and a 2,4-difluorophenyl substituent.[2] The difluoro substitution pattern is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity.
A critical structural feature of pyrimidin-4-ols is their existence in a state of tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. This keto-enol tautomerism is fundamental to its reactivity and biological interactions, as the proton can reside on either the oxygen (enol form) or the ring nitrogen (keto form). The keto form is generally favored in the solid state and in most solvent systems.
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol: A Representative Synthesis
This protocol is a validated, step-by-step methodology based on established chemical principles for pyrimidine synthesis. [5][6] Step 1: Synthesis of Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
-
Rationale: This initial step is a Claisen condensation to generate the required β-ketoester intermediate. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the acetophenone, which then attacks the diethyl carbonate.
-
Procedure: a. To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at 0 °C, add 2',4'-difluoroacetophenone (1.0 equivalent) dropwise. b. After stirring for 15 minutes, add diethyl carbonate (1.5 equivalents) dropwise. c. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC. d. After completion, cool the mixture, neutralize with dilute HCl, and extract with ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or column chromatography to yield the β-ketoester.
Step 2: Cyclocondensation to form 6-(2,4-Difluorophenyl)pyrimidin-4-ol
-
Rationale: This is the key ring-forming step. The β-ketoester is cyclized with formamidine. The reaction is typically base-catalyzed to facilitate the initial nucleophilic attack.
-
Procedure: a. Dissolve the purified ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 equivalent) and formamidine acetate (1.2 equivalents) in anhydrous ethanol. b. Add a catalytic amount of a base such as sodium ethoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). c. Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature. A precipitate may form. e. If a precipitate is present, collect it by filtration. If not, reduce the solvent volume in vacuo and acidify the residue with dilute acetic acid to induce precipitation. f. Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and pyrimidine protons and the absence of starting material signals.
-
¹³C NMR & ¹⁹F NMR: To confirm the carbon framework and the presence of the two fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight (208.17 g/mol ). [3] * Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch (around 1650-1700 cm⁻¹) and N-H stretches.
-
Rationale for Application in Drug Discovery
The combination of the pyrimidine core and the difluorophenyl group makes this compound a highly attractive scaffold for developing targeted therapeutics.
The Pyrimidine Scaffold: A Privileged Structure
Pyrimidines are a cornerstone of medicinal chemistry. Their nitrogen atoms are excellent hydrogen bond acceptors, and the planar aromatic system facilitates π-stacking interactions with biological targets. This versatility has led to their incorporation into a wide array of drugs, including antivirals, antibacterials, and numerous kinase inhibitors for oncology. [1][2]
The Role of the 2,4-Difluorophenyl Moiety
The inclusion of fluorine in drug candidates is a well-established strategy. The 2,4-difluoro substitution pattern offers several advantages:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.
-
Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with protein backbones.
-
Modulated Lipophilicity: Fluorination increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.
Potential Therapeutic Pathways
Based on the activities of structurally related molecules, 6-(2,4-Difluorophenyl)pyrimidin-4-ol is a promising starting point for several therapeutic areas.
Caption: Potential drug discovery pathways for the title compound.
-
Kinase Inhibition: Many potent kinase inhibitors feature a substituted pyrimidine core. For example, derivatives of pyrido[2,3-d]pyrimidin-7-one containing a 2,4-difluorophenoxy group have been developed as highly selective inhibitors of p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases. [7][8]The title compound serves as an excellent starting point for synthesizing libraries targeting various kinases.
-
Antifungal Activity: The structure shares features with the core of voriconazole, a triazole antifungal drug that also contains a 2,4-difluorophenyl group and a pyrimidine. [9][10]This suggests that derivatives could be explored for activity against fungal pathogens.
-
Antibacterial Agents: Thiophenyl-pyrimidine derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, demonstrating potent activity against Gram-positive bacteria, including resistant strains. [11]The 6-position of the pyrimidine ring is an ideal handle for introducing thiophenyl or other substituents to probe this mechanism.
Conclusion and Future Outlook
6-(2,4-Difluorophenyl)pyrimidin-4-ol is more than a simple chemical; it is a strategically designed scaffold with significant potential in modern drug discovery. Its synthesis is achievable through robust chemical methods, and its structure combines the biologically validated pyrimidine core with the advantageous properties of a difluorophenyl substituent.
Future research should focus on the strategic derivatization of this core. Specifically, substitution at the N1/N3 positions and the C4-oxygen will allow for the exploration of structure-activity relationships (SAR) against panels of kinases, fungal strains, and bacterial targets. The insights gained from such studies could pave the way for the development of next-generation therapeutic agents.
References
- AiFChem. (2025, October 21). 677777-75-2 | 6-(2,4-Difluorophenyl)pyrimidin-4-ol. AiFChem.
- EvitaChem. 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol. EvitaChem.
- MDPI. (2023, March 12). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI.
- Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
- ChemicalBook. (2026, January 13). (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 182230-43-9. ChemicalBook.
- Google Patents. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
- PMC.
- BLDpharm. 1702204-36-1|6-(3,4-Difluorophenyl)pyrimidin-4-ol. BLDpharm.
- PubMed. (2011, April 14). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)
- Sigma-Aldrich. 5-(2,4-Difluorophenyl)-2-pyrimidinol | Sigma. Sigma-Aldrich.
- PMC. (2026, February 4). Pyrimidine-containing natural products: occurrences and biological activities. PMC.
- MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- ResearchGate. Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8 H -pyrido[2,3- d ]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2 H -pyran-4-ylamino)pyrido[2,3- d ]pyrimidin-7(8 H )-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. 677777-75-2 | 6-(2,4-Difluorophenyl)pyrimidin-4-ol - AiFChem [aifchem.com]
- 4. 1702204-36-1|6-(3,4-Difluorophenyl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 6. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 7. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde [mdpi.com]
- 10. (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 182230-43-9 [chemicalbook.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
